6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process:
Formation of the hydrazone intermediate: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate is then reacted with diphenylamine and cyanuric chloride under basic conditions to form the triazine core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydrazine moieties.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further research in drug development.
Medicine
Cancer Research: The compound’s structure allows it to interact with specific biological targets, making it a potential candidate for anticancer drug development.
Industry
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s triazine core allows it to form stable complexes with these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: This compound is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups.
6-[(2E)-2-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but with a chlorine atom instead of bromine.
6-[(2E)-2-[(5-FLUORO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 6-[(2E)-2-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Properties
Molecular Formula |
C23H20BrN7O |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20BrN7O/c1-32-20-13-12-17(24)14-16(20)15-25-31-23-29-21(26-18-8-4-2-5-9-18)28-22(30-23)27-19-10-6-3-7-11-19/h2-15H,1H3,(H3,26,27,28,29,30,31)/b25-15+ |
InChI Key |
KWMPPQRDTZYCEK-MFKUBSTISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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